molecular formula C6H13NO2 B1626881 D-Leucine-2-d1 CAS No. 89836-92-0

D-Leucine-2-d1

Cat. No. B1626881
CAS RN: 89836-92-0
M. Wt: 132.18 g/mol
InChI Key: ROHFNLRQFUQHCH-VORAJLQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Leucine-2-d1 is a stable isotope-labeled amino acid that is commonly used in scientific research . It is a deuterated form of the natural amino acid, leucine, which is an essential amino acid that cannot be synthesized by the human body and must be obtained through the diet . The linear formula of D-Leucine-2-d1 is (CH3)2CHCH2CD(NH2)CO2H .


Molecular Structure Analysis

The molecular weight of D-Leucine-2-d1 is 132.18 g/mol . The structure of leucine includes a carboxyl group (-COOH), an amino group (-NH2), and a side chain isobutyl group, making it a non-polar amino acid . The specific structure of D-Leucine-2-d1 would be similar, but with a deuterium (D) atom replacing a hydrogen atom at the 2nd carbon in the leucine molecule .


Physical And Chemical Properties Analysis

Its optical activity is [α]23/D −14.5°, c = 2 in 5 M HCl, and it has a melting point of >300 °C .

Safety And Hazards

Users should avoid contact with skin and eyes, avoid breathing dust, and not ingest D-Leucine-2-d1 . If swallowed, immediate medical assistance should be sought . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(2R)-2-amino-2-deuterio-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHFNLRQFUQHCH-VORAJLQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CC(C)C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514735
Record name D-(2-~2~H)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Leucine-2-d1

CAS RN

89836-92-0
Record name D-(2-~2~H)Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20514735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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